molecular formula C22H26N4O2 B5396082 [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone

Cat. No.: B5396082
M. Wt: 378.5 g/mol
InChI Key: RTHVBBLBSOCGHF-PWRODBHTSA-N
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Description

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone is a complex organic compound with a unique tricyclic structure This compound features a combination of a methoxyphenyl group, a diazatricycloundecane core, and a methylpyrimidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazatricycloundecane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core.

    Introduction of the Methoxyphenyl Group: This step is achieved through a substitution reaction, where the methoxyphenyl group is introduced to the tricyclic core.

    Attachment of the Methylpyrimidinyl Methanone Moiety: This final step involves the coupling of the methylpyrimidinyl methanone group to the intermediate compound, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and methylpyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[522

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its tricyclic core could be useful in designing new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study various biochemical processes and interactions.

    Industrial Applications:

Mechanism of Action

The mechanism by which [(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone is unique due to its tricyclic core and the combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-18(11-23-13-24-14)22(27)26-12-19(15-3-5-17(28-2)6-4-15)21-20(26)16-7-9-25(21)10-8-16/h3-6,11,13,16,19-21H,7-10,12H2,1-2H3/t19-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVBBLBSOCGHF-PWRODBHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=NC=C1C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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